molecular formula C4H4FN B11750258 (1S,2S)-2-fluorocyclopropane-1-carbonitrile

(1S,2S)-2-fluorocyclopropane-1-carbonitrile

Cat. No.: B11750258
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-IMJSIDKUSA-N
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Description

(1S,2S)-2-fluorocyclopropane-1-carbonitrile is a cyclopropane derivative characterized by the presence of a fluorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of an alkene with a fluorinated diazo compound under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require basic conditions and appropriate nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-2-fluorocyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2S)-2-fluorocyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-chlorocyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    (1S,2S)-2-bromocyclopropane-1-carbonitrile: Contains a bromine atom instead of fluorine.

    (1S,2S)-2-iodocyclopropane-1-carbonitrile: Features an iodine atom in place of fluorine.

Uniqueness

(1S,2S)-2-fluorocyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C4H4FN

Molecular Weight

85.08 g/mol

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carbonitrile

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4-/m0/s1

InChI Key

KWUDEALSRGHQIP-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)C#N

Canonical SMILES

C1C(C1F)C#N

Origin of Product

United States

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